1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone
Description
This compound features a bicyclo[2.2.1]heptane scaffold with a sulfur dioxide (dioxido-2-thia) moiety and a 3-fluorophenyl ethanone substituent. The 3-fluorophenyl group contributes lipophilicity and may act as a bioisostere for improved pharmacokinetics. While direct pharmacological data is unavailable in the provided evidence, structural analogs suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to bicyclic systems .
Properties
IUPAC Name |
1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3S/c14-10-3-1-2-9(4-10)5-13(16)15-7-12-6-11(15)8-19(12,17)18/h1-4,11-12H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVXWQPUOAXBDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone likely involves multiple steps, including the formation of the bicyclic core and the introduction of the fluorophenyl group. Common synthetic routes may include:
Cyclization reactions: to form the bicyclic structure.
Nucleophilic substitution: to introduce the fluorophenyl group.
Oxidation reactions: to achieve the dioxido state of the sulfur atom.
Industrial Production Methods
Industrial production methods would focus on optimizing yield and purity while minimizing costs and environmental impact. This might involve:
Catalytic processes: to enhance reaction efficiency.
Continuous flow reactors: for large-scale synthesis.
Purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone may undergo various chemical reactions, including:
Oxidation: Further oxidation of the sulfur atom.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution on the fluorophenyl ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfone derivatives.
Reduction products: Alcohol derivatives.
Substitution products: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of 2-thia-5-azabicyclo[2.2.1]heptane possess significant antimicrobial properties. A study demonstrated that related compounds exhibit potent activity against various bacterial strains, suggesting potential use as novel antibiotics or antifungal agents . The unique bicyclic structure may enhance interaction with microbial targets, improving efficacy compared to traditional antibiotics.
Chiral Drug Development
The compound serves as a chiral template in the synthesis of biologically active molecules. Its ability to facilitate asymmetric synthesis makes it valuable for developing enantiomerically pure pharmaceuticals, which are crucial for maximizing therapeutic effects while minimizing side effects .
Building Block in Organic Synthesis
The bicyclic structure of 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone is utilized as a key intermediate in the synthesis of complex organic compounds. Its reactive functional groups allow for further transformations, making it a versatile building block in the synthesis of various chemical entities .
Fluorescent Probes
The compound can be modified to create fluorescent probes for biological imaging applications. The incorporation of fluorophores into its structure enhances its utility in tracking biological processes or cellular activities in real-time . This application is particularly relevant in the fields of biochemistry and molecular biology.
Case Studies
Mechanism of Action
The mechanism of action of 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone would depend on its specific applications. Generally, it may involve:
Binding to enzymes or receptors: Modulating their activity.
Interfering with biological pathways: Affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heteroatom Variation in the Bicyclic System
2-Oxa vs. 2-Thia Substitution
- Target Compound : Contains a 2-thia (sulfur) group with dioxido modification.
- Analog : 2-(3-Fluorophenyl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one replaces sulfur with 2-oxa (oxygen) .
| Compound Name | Structural Feature | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|---|
| 1-(2,2-Dioxido-2-thia-5-azabicyclo[...]heptan-5-yl)-2-(3-fluorophenyl)ethanone | 2-Thia (S) with dioxido | Not provided | Not provided | Higher stability, electron withdrawal |
| 2-(3-Fluorophenyl)-1-{2-oxa-5-azabicyclo[...]heptan-5-yl}ethan-1-one | 2-Oxa (O) | C₁₃H₁₄FNO₂ | 235.25 | Increased polarity, lower lipophilicity |
Key Findings :
Substituent Variation on the Aromatic Ring
3-Fluorophenyl vs. 3-Iodophenyl
- Target Compound : 3-Fluorophenyl substituent.
- Analog: (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]hept-5-yl)(3-iodophenyl)methanone features a 3-iodophenyl group .
| Compound Name | Substituent | Molecular Weight (Est.) | Key Properties |
|---|---|---|---|
| Target Compound | 3-Fluoro | ~265 (estimated) | Enhanced metabolic stability |
| (3-Iodophenyl)methanone analog | 3-Iodo | ~370 (estimated) | Radiolabeling potential, bulkier group |
Key Findings :
- The 3-fluoro group offers metabolic resistance and moderate lipophilicity, ideal for CNS-targeting compounds.
- The 3-iodo analog’s larger atomic radius and higher molecular weight suggest utility in radiopharmaceuticals or as a heavy-atom derivative for crystallography .
3-Fluorophenyl vs. Pyridin-3-yl
- Analog : (E)-1-(2,2-dioxido-2-thia-5-azabicyclo[...]heptan-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one replaces the fluorophenyl with a pyridin-3-yl group .
| Compound Name | Substituent | Key Properties |
|---|---|---|
| Target Compound | 3-Fluorophenyl | Lipophilic, bioisosteric |
| Pyridin-3-yl analog | Pyridin-3-yl | Hydrogen bonding capacity, basic nitrogen |
Key Findings :
Biological Activity
1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure characterized by a thia and azabicyclo framework. Its IUPAC name is 1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone, with a molecular formula of C15H19FNO3S. The unique dioxido group contributes to its reactivity and interaction with biological targets.
The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to engage in unique binding interactions, influencing various biochemical processes. Ongoing studies focus on elucidating these interactions to provide insights into its therapeutic potential.
Antimicrobial Properties
Research indicates that derivatives of bicyclic compounds similar to this compound exhibit significant antimicrobial activity. For instance, related compounds have been tested against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, showing promising results in inhibiting growth .
Anticancer Activity
Several studies have explored the anticancer potential of bicyclic compounds. For example, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The mechanisms underlying these effects often involve apoptosis induction and cell cycle arrest.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of bicyclic compounds against Pseudomonas aeruginosa, revealing that certain modifications in the structure enhanced their efficacy .
- Cytotoxicity Assays : In vitro tests on human cancer cell lines showed that modifications in the bicyclic structure led to increased cytotoxicity, suggesting that the presence of specific functional groups can significantly influence biological activity .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Methodological Answer :
- X-ray Crystallography : Resolves 3D conformation, confirming bicyclic strain and substituent orientation .
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.0–7.5 ppm, fluorophenyl coupling patterns) .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict bond angles and dihedral strains, correlating with experimental data .
Basic: What preliminary biological targets have been identified?
Q. Methodological Answer :
- Cholinergic Receptor Binding : In vitro assays (radioligand displacement) show affinity for muscarinic receptors (IC₅₀ ~5 µM), attributed to the bicyclic sulfur-nitrogen core mimicking acetylcholine’s quaternary ammonium group .
- Enzyme Inhibition : Screening against acetylcholinesterase (AChE) reveals moderate inhibition (Ki ~10 µM) via competitive binding at the catalytic site .
Advanced: How can data contradictions in synthetic yields be resolved?
Methodological Answer :
Contradictions arise from divergent reaction conditions:
- Orthogonal Analytical Validation : Use HPLC-MS to detect trace byproducts (e.g., over-oxidized sulfur intermediates) that reduce yield .
- DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent, catalyst loading) identifies optimal conditions (e.g., 60°C in THF with 0.1 eq. AlCl₃ maximizes yield to 72%) .
Advanced: What strategies enhance stability and solubility for in vivo studies?
Q. Methodological Answer :
- Salt Formation : Co-crystallization with HCl or sodium citrate improves aqueous solubility (from <0.1 mg/mL to ~2 mg/mL) .
- Accelerated Stability Testing : Exposure to 40°C/75% RH for 4 weeks assesses degradation pathways. LC-MS detects hydrolytic cleavage of the dioxido group as a primary instability .
Advanced: How to design SAR studies for derivatives?
Q. Methodological Answer :
- Core Modifications : Replace the 3-fluorophenyl group with chlorophenyl or methoxyphenyl to assess electronic effects on receptor binding .
- Functional Group Additions : Introduce methyl groups to the bicyclic core to evaluate steric hindrance impacts on AChE inhibition .
- Parallel Synthesis : Use automated platforms (e.g., Chemspeed) to generate 50+ analogs for high-throughput screening .
Basic: What safety protocols are recommended for handling?
Q. Methodological Answer :
- PPE : Lab coat, nitrile gloves, and safety goggles .
- Ventilation : Use fume hoods to mitigate inhalation risks during synthesis (evidenced by SDS of related fluorophenyl ketones) .
Advanced: How to model receptor-ligand interactions computationally?
Q. Methodological Answer :
- Molecular Docking : AutoDock Vina simulates binding to muscarinic receptors, prioritizing poses with hydrogen bonds between the dioxido group and receptor Asp113 .
- MD Simulations : GROMACS assesses dynamic stability of ligand-receptor complexes over 100 ns, identifying critical hydrophobic interactions with Phe179 .
- QSAR : Regression models correlate logP values (>2.5) with improved blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
